Methyl 1'-epiacarviosin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
140148-00-1 |
|---|---|
Molecular Formula |
C14H25NO8 |
Molecular Weight |
335.35 g/mol |
IUPAC Name |
(1S,2S,3R,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7-,8-,9-,10+,11+,12+,13-,14+/m1/s1 |
InChI Key |
KFHKERRGDZTZQJ-YMRGHLOJSA-N |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |
Other CAS No. |
140148-00-1 |
Synonyms |
methyl 1'-epiacarviosin |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Methyl 1 Epiacarviosin
Alternative Synthesis Approaches for Methyl 1'-epiacarviosin and its Analogues
The intricate structure of this compound has spurred the development of various synthetic methodologies. These approaches aim to provide efficient and stereocontrolled access to the target molecule and its analogues, facilitating further biological evaluation.
Regioselective and Stereoselective Synthesis Methodologies Applicable to this compound
The synthesis of complex molecules like this compound heavily relies on regioselective and stereoselective reactions to control the arrangement of functional groups and the spatial orientation of atoms. masterorganicchemistry.comkhanacademy.org A key challenge lies in the controlled formation of the glycosidic linkage between the amino-cyclitol (valienamine) and the sugar moiety.
Enzymatic glycosylations offer a powerful tool for achieving high regio- and stereoselectivity in the synthesis of oligosaccharides and their analogues. uky.edu These biocatalytic methods can overcome the challenges associated with traditional chemical glycosylation, which often require extensive use of protecting groups and can lead to mixtures of anomers. uky.edu For instance, enzymes can direct the formation of specific glycosidic bonds with high fidelity, minimizing the formation of unwanted isomers. uky.edu
Chemical methods have also been developed to achieve stereocontrol. For example, the use of chiral auxiliaries or catalysts can guide the stereochemical outcome of key bond-forming reactions. mdpi.com The choice of solvent and reaction conditions can also significantly influence the stereoselectivity of a reaction. uky.edu In the context of this compound, these methodologies are crucial for establishing the correct stereochemistry at the anomeric center and the various stereocenters within the cyclitol and sugar rings.
Total Synthesis Pathways of this compound
The total synthesis of this compound is a challenging endeavor that has been approached through various strategies. scripps.edursc.org These synthetic routes often involve a convergent approach, where the two main components, the protected valienamine (B15573) derivative and a suitable sugar donor, are synthesized separately and then coupled. nih.gov
One reported synthesis utilized an optically active 1-epivalienamine derivative, prepared in a multi-step sequence, which was then coupled with a sugar component to afford the target pseudodisaccharide. rsc.org The synthesis of related analogues, such as those incorporating a 1,6-anhydro-β-D-glucopyranose residue, has also been achieved, demonstrating the versatility of the developed synthetic strategies. rsc.orgpsu.edu These syntheses often require careful optimization of reaction conditions to achieve the desired stereochemical outcome and to maximize yields. nih.gov
Design and Synthesis of this compound Derivatives and Analogues
To explore the structure-activity relationships (SAR) and to develop potentially more potent or selective α-glucosidase inhibitors, numerous derivatives and analogues of this compound have been designed and synthesized. nih.govnih.gov
Structural Modifications and Scaffold Derivatization
Modifications to the core structure of this compound have been explored to understand the key interactions with the enzyme's active site. uky.edu This includes alterations to the cyclitol ring, the sugar moiety, and the interglycosidic linkage. For example, the synthesis of the 6-hydroxy analog of this compound has been reported. lookchem.com The introduction or modification of functional groups can provide insights into the binding mode and can lead to improved inhibitory activity. nih.gov The synthesis of such derivatives often involves multi-step sequences starting from readily available precursors. mdpi.com
| Derivative/Analogue | Modification | Reference |
| 6-hydroxy-methyl 1'-epiacarviosin | Introduction of a hydroxyl group at the 6-position of the sugar moiety. | lookchem.com |
| Methyl acarviosin (B126021) analogue with 1,6-anhydro-β-D-glucopyranose | Replacement of the glucose unit with a 1,6-anhydro-β-D-glucopyranose residue. | rsc.orgpsu.edu |
Development of Methylated Analogues for Structure-Activity Relationship Studies
The synthesis of methylated analogues is a common strategy in medicinal chemistry to probe the importance of specific hydroxyl groups for biological activity. nih.gov In the context of this compound, methylation of one or more hydroxyl groups can reveal their role in hydrogen bonding interactions with the α-glucosidase enzyme. qub.ac.ukfrontiersin.org For instance, a series of methyl ether derivatives of related glycomimetics have been synthesized and evaluated for their biological activity. nih.gov The synthesis of these analogues typically involves selective protection and deprotection steps, followed by methylation using reagents like methyl iodide or dimethyl sulfate. researchgate.net The resulting SAR data helps in the rational design of new inhibitors with enhanced properties. mdpi.com
Catalytic Approaches in this compound Related Synthesis
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. mdpi.com In the synthesis of this compound and its analogues, catalytic methods can be employed to shorten reaction sequences and improve yields. mdpi.com For example, transition metal catalysts can be used for cross-coupling reactions to construct the carbon-carbon or carbon-heteroatom bonds present in the molecule. google.com Furthermore, organocatalysis has emerged as a powerful tool for stereoselective synthesis, offering an alternative to metal-based catalysts. mdpi.com The application of such catalytic systems can significantly enhance the efficiency and sustainability of the synthesis of these complex and biologically important molecules. mdpi.com
Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 1 Epiacarviosin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 1'-epiacarviosin Structure Determination
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules like this compound in solution. nih.gov It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
One-dimensional (1D) NMR spectra are the starting point for structural elucidation. The ¹H NMR spectrum reveals the number of distinct proton environments and their integrations correspond to the number of protons in each environment. Key diagnostic signals for a compound like this compound would include the anomeric protons, the methyl protons of the 6-deoxy sugar (quinovose) unit, and the characteristic signals of the unsaturated aminocyclitol core. The chemical shifts (δ) are indicative of the local electronic environment, while the scalar (J) couplings between protons provide crucial information about dihedral angles, which helps in assigning stereochemistry. nih.govuv.es
The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. slideshare.netoregonstate.edu The chemical shifts in the ¹³C spectrum are highly sensitive to the carbon's hybridization and substitution pattern. For this compound, distinct regions would correspond to the anomeric carbons (typically δ 95-105 ppm), the olefinic carbons of the cyclitol ring (δ 100-140 ppm), the methyl group of the quinovose unit (around δ 17 ppm), and the newly introduced glycosidic methyl group (around δ 55-60 ppm). mdpi.com
Representative ¹H and ¹³C NMR Data for an Acarviosin-type Core Structure Note: This table is illustrative and based on data for related acarviosin (B126021) structures, as specific assignments for this compound are not publicly available.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) |
| Aminocyclitol Unit | |||
| 1' | ~70.5 | ~3.50 | m |
| 2' | ~55.2 | ~3.10 | m |
| 3' | ~75.8 | ~3.90 | t, J ≈ 9.5 |
| 4' | ~78.1 | ~5.35 | d, J ≈ 8.0 |
| 5' | ~135.0 | ~5.70 | d, J ≈ 6.0 |
| 6' | ~101.5 | - | - |
| 7' | ~17.5 | ~1.95 | s |
| 4-amino-4,6-dideoxy-glucose Unit | |||
| 1 | ~99.8 | ~5.15 | d, J ≈ 3.5 |
| 2 | ~72.3 | ~3.60 | dd, J ≈ 10.0, 3.5 |
| 3 | ~73.5 | ~3.75 | t, J ≈ 9.5 |
| 4 | ~58.0 | ~3.05 | m |
| 5 | ~70.0 | ~3.40 | m |
| 6 | ~17.9 | ~1.25 | d, J ≈ 6.2 |
| Methyl Glycoside | |||
| OCH₃ | ~57.0 | ~3.45 | s |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei. princeton.eduepfl.chsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. libretexts.org For this compound, COSY spectra would allow for tracing the proton networks within each monosaccharide and the aminocyclitol unit, confirming the sequence of protons (e.g., H-1' through H-4') within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. slideshare.net By combining COSY and HSQC data, the ¹H and ¹³C signals for each CH or CH₂ group can be definitively assigned. For example, the anomeric proton signal identified in the ¹H spectrum can be directly linked to its corresponding anomeric carbon via an HSQC cross-peak.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. nih.gov NOESY is particularly critical for determining the stereochemistry and glycosidic linkages. To confirm the "1'-epi" configuration, a NOE would be expected between H-1' and specific protons on the same face of the aminocyclitol ring, which would differ from the NOEs observed for the non-epimeric form. Furthermore, NOEs between the anomeric proton (H-1) of the quinovose unit and a proton on the aminocyclitol ring (e.g., H-4') would confirm the 1→4' glycosidic linkage.
Mass Spectrometry (MS) for this compound Molecular Information
Mass spectrometry is a complementary technique to NMR that provides precise information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and using techniques like Electrospray Ionization (ESI), is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the calculated masses of potential formulas, the correct elemental composition can be confirmed, which is a critical step in verifying the identity of the compound.
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. mdpi.com In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented, typically through collision-induced dissociation (CID). The primary fragmentation pathway for glycosidic compounds is the cleavage of the glycosidic bonds. This would produce a characteristic pattern of fragment ions corresponding to the loss of the methyl glycoside unit or the quinovose unit. The masses of these fragments confirm the masses of the individual building blocks and their sequence, providing powerful evidence for the proposed structure. nih.govmdpi.com
Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound Note: This table is illustrative of the expected fragmentation for a compound of this class.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (m/z) | Interpretation |
| [M+H]⁺ | [M+H - 162.11]⁺ | 162.11 | Loss of the terminal 4-amino-4,6-dideoxy-glucose (quinovose) unit |
| [M+H]⁺ | [M+H - 31.02]⁺ | 31.02 | Loss of the methoxy (B1213986) group (as methanol (B129727) from the reducing end) |
| [M+H - 162.11]⁺ | [Fragment - 18.01]⁺ | 18.01 | Subsequent loss of water from the remaining aminocyclitol moiety |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in the structural elucidation of organic compounds, providing valuable information about the functional groups and electronic systems present in a molecule. For a complex oligosaccharide derivative like this compound, these methods offer initial, yet crucial, pieces of the structural puzzle.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
The structure of this compound contains several key functional groups that would give rise to distinct absorption bands in the IR spectrum:
O-H Stretching: The numerous hydroxyl (-OH) groups throughout the molecule would result in a strong, broad absorption band in the region of 3570-3200 cm⁻¹. nih.gov This broadening is a consequence of extensive intermolecular and intramolecular hydrogen bonding, a characteristic feature of polyhydroxylated compounds. nih.govcellulosechemtechnol.ro
C-H Stretching: The aliphatic C-H bonds of the methyl and methylene (B1212753) groups, as well as the methine groups in the sugar rings, would exhibit stretching vibrations in the 3000-2840 cm⁻¹ range. researchgate.net Specifically, the methyl C-H stretches are expected around 2970–2950 cm⁻¹ and 2880–2860 cm⁻¹. researchgate.net
N-H Stretching and Bending: The secondary amine (-NH-) group in the 4-amino-4,6-dideoxy-α-D-glucopyranosyl (valienamine) moiety would show a characteristic N-H stretching vibration, typically in the 3360–3310 cm⁻¹ region. researchgate.net The N-H bending vibration would likely appear in the 1650–1550 cm⁻¹ range. researchgate.net
C-O Stretching: The C-O stretching vibrations from the numerous alcohol and ether linkages are expected to produce strong and complex bands in the fingerprint region, typically between 1260 cm⁻¹ and 1000 cm⁻¹. nih.govresearchgate.net The C-O stretch of the primary alcohol would be around 1050 cm⁻¹, while those of the secondary alcohols and the glycosidic linkages would also fall within this range. researchgate.net
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and stretching vibrations (e.g., C-C, C-O, C-N) that are unique to the molecule as a whole. researchgate.net
An illustrative, predicted FT-IR data table for this compound is presented below, based on the analysis of its functional groups and comparison with related compounds.
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Predicted Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3570-3200 | Strong, Broad |
| Amine (-NH-) | N-H Stretch | 3360-3310 | Medium |
| Aliphatic C-H | C-H Stretch | 3000-2840 | Medium to Strong |
| Amine (-NH-) | N-H Bend | 1650-1550 | Medium |
| Methylene (-CH₂-) | C-H Bend (Scissoring) | ~1465 | Medium |
| Methyl (-CH₃) | C-H Bend (Asymmetric & Symmetric) | ~1450 & ~1375 | Medium |
| Ether, Alcohol (C-O) | C-O Stretch | 1260-1000 | Strong, Complex |
This table represents predicted data based on functional group analysis and is not derived from experimental measurement of this compound.
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to the presence of chromophores, which are typically unsaturated systems like double bonds, aromatic rings, and carbonyl groups.
Generally, saturated carbohydrates and their derivatives are transparent in the near-UV region (200-400 nm). Any observed absorption would likely be of low intensity and correspond to n → σ* transitions of the heteroatoms (oxygen and nitrogen). For instance, the amine group's lone pair of electrons could undergo such a transition.
Without experimental data, it is difficult to assign specific absorption maxima (λmax). However, it is expected that this compound would not exhibit significant absorption above 220 nm. The primary utility of UV-Vis spectroscopy in this context would be to confirm the absence of significant conjugated or aromatic chromophores.
X-ray Crystallography and Microcrystal Electron Diffraction (MicroED) for Definitive Structural Assignment
While spectroscopic methods provide valuable clues about the structure of a molecule, the definitive determination of its three-dimensional arrangement, including the precise stereochemistry at each chiral center, requires diffraction techniques. X-ray crystallography and the more recent Microcrystal Electron Diffraction (MicroED) are the gold standards for this purpose.
X-ray Crystallography involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. nih.gov For a complex molecule like this compound, with multiple stereocenters, X-ray crystallography would unambiguously establish the relative and absolute configuration of each part of the molecule, including the 1'-epimeric center that distinguishes it from its parent compound. However, a significant bottleneck for this technique is the requirement for relatively large, high-quality single crystals, which can be challenging to grow for complex, highly polar molecules. nih.gov
Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has emerged as a powerful alternative for structural determination when only very small crystals are available. researchgate.net This method uses an electron beam instead of X-rays and can determine high-resolution structures from nanocrystals that are a billionth of the size required for conventional X-ray diffraction. researchgate.net The process involves continuously rotating the nanocrystals in a cryo-electron microscope and collecting electron diffraction data as a movie. researchgate.net This data can then be processed using standard crystallographic software to solve the structure. researchgate.net Given the potential difficulty in obtaining large crystals of this compound, MicroED presents a highly promising avenue for its definitive structural elucidation. researchgate.net
Should a crystal structure of this compound be determined, the resulting data would be deposited in a crystallographic database and would include precise information on:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
This table describes the type of data obtained from a successful crystallographic study.
Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation of this compound
The structural elucidation of a novel or complex natural product derivative like this compound is rarely accomplished with a single technique. Instead, a comprehensive, integrated approach that combines the strengths of various spectroscopic methods is employed. This synergistic strategy allows for the cross-validation of data and provides a complete and unambiguous picture of the molecule's structure.
The process would typically begin with mass spectrometry (MS) to determine the molecular weight and elemental formula. Following this, FT-IR and UV-Vis spectroscopy would provide initial information on the functional groups present and the nature of the electronic system, as discussed above.
The core of the structural analysis for such a complex oligosaccharide would rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy . A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be used to:
Identify all the proton and carbon signals.
Establish the connectivity between atoms within each sugar residue.
Determine the sequence of the sugar units and the positions of the glycosidic linkages.
Elucidate the relative stereochemistry, including the anomeric configurations and the stereochemistry at the 1'-epimeric center, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations.
Finally, to obtain the definitive, absolute three-dimensional structure, X-ray crystallography or MicroED would be employed. The crystal structure would serve as the ultimate proof, confirming the connectivity and stereochemistry determined by NMR and other spectroscopic methods. The integration of these techniques ensures a rigorous and irrefutable structural assignment for this compound.
Mechanistic Investigations of Methyl 1 Epiacarviosin Biological Activity
Elucidation of Enzyme Inhibition Mechanisms by Methyl 1'-epiacarviosin
This compound is a synthetically derived carbaglycosylamine that has been investigated for its potential as a glycosidase inhibitor. Its structural similarity to natural oligosaccharides allows it to interact with the active sites of various glycoside hydrolases, leading to the modulation of their catalytic activity. The study of its inhibitory mechanisms provides valuable insights into the structure-function relationships of these enzymes and the potential for designing novel therapeutic agents.
Specificity and Kinetics of Glycosidase Inhibition
Initial assumptions that this compound and its analogue, Methyl 1'-epi-6-hydroxyacarviosin, would act as potent inhibitors of β-glucosidases due to their cellobiose-like structures were not entirely borne out by experimental evidence. jst.go.jp Instead, these compounds demonstrated a more complex pattern of glycosidase inhibition, with modest activity against certain α-glycosidases and α-mannosidases, while being poor inhibitors of β-glucosidase. jst.go.jp
Subsequent investigations into the inhibitory profile of this compound revealed a notable and potent inhibitory action against α-mannosidase. rsc.org Unpublished results have indicated a half-maximal inhibitory concentration (IC₅₀) of 8.2 x 10⁻⁸ M/ml against this enzyme. rsc.org This level of potency is significantly greater than that observed for other known mannosidase inhibitors, such as the mannojirimycin hydrogen sulphite adduct, which has an IC₅₀ of 3.5 x 10⁻⁵ M/ml. rsc.org
The inhibitory activities of this compound and its 6-hydroxy analogue against a panel of glycosidases are summarized in the table below. The data indicate that both compounds are poor inhibitors of almond β-glucosidase but exhibit modest inhibitory activity against yeast α-glucosidase and jack bean α-mannosidase. jst.go.jp
| Compound | Yeast α-Glucosidase (IC₅₀, µM) | Almond β-Glucosidase (IC₅₀, µM) | Jack Bean α-Mannosidase (IC₅₀, µM) |
| This compound | 1.2 | > 1000 | 2.5 |
| Methyl 1'-epi-6-hydroxyacarviosin | 0.8 | > 1000 | 1.8 |
| Data sourced from a 2022 review on biologically active carbaglycosylamines. jst.go.jp |
Molecular Basis of Inhibition and Active Site Interactions
The molecular basis for the observed inhibitory specificity of this compound lies in its ability to mimic the transition state of the enzymatic glycosidic bond cleavage. The valienamine (B15573) moiety, a core component of acarviosin (B126021) and its analogues, is thought to resemble the oxocarbenium ion-like transition state that occurs during the hydrolysis of α-glycosidic linkages by α-amylases. jst.go.jp However, the stereochemistry at the 1'-position in this compound alters its three-dimensional structure compared to acarviosin, leading to a different profile of enzyme inhibition.
The potent inhibition of α-mannosidase suggests a high degree of complementarity between this compound and the active site of this particular enzyme. The specific interactions, such as hydrogen bonding and van der Waals forces, between the hydroxyl groups and the pseudo-sugar ring of the inhibitor and the amino acid residues lining the enzyme's active site are critical for its strong binding and inhibitory effect. While detailed crystallographic studies of the enzyme-inhibitor complex are not yet available, the observed potency points towards an optimal fit that stabilizes the enzyme-inhibitor complex and prevents the catalytic processing of the natural substrate.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
The systematic modification of the this compound structure has provided valuable insights into the chemical features that govern its biological activity. These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective glycosidase inhibitors.
Impact of Structural Modifications on Biological Potency
The synthesis and evaluation of various analogues of this compound have demonstrated that even minor structural changes can have a significant impact on inhibitory potency and selectivity. For instance, the introduction of a hydroxyl group at the 6-position, yielding Methyl 1'-epi-6-hydroxyacarviosin, resulted in a slight enhancement of inhibitory activity against both yeast α-glucosidase and jack bean α-mannosidase. jst.go.jp
In contrast, the stereochemistry of the glycosidic linkage has been shown to be a critical determinant of activity. The β-methyl glycoside analogue of this compound was found to be a potent inhibitor of Aspergillus niger β-glucosidase, while showing weak inhibition against Caldanaerobius saccharolyticus β-glucosidase. jst.go.jp This highlights the importance of the anomeric configuration for targeting specific β-glucosidases.
Rational Design of Probes for Mechanistic Elucidation
The development of structurally related analogues of this compound can also serve as a tool for probing the active sites of glycosidases. By systematically altering specific functional groups and observing the corresponding changes in inhibitory activity, researchers can map the key interaction points within the enzyme's binding pocket.
For example, the synthesis of deoxy and O-methyl derivatives of methyl acarviosin, a related compound, revealed that certain hydroxyl groups are more critical for binding than others. jst.go.jp While not directly studying this compound, these findings provide a framework for the rational design of probes based on its scaffold. Future work could involve the synthesis of fluorescently labeled or photoaffinity-labeled analogues of this compound to identify and characterize the specific amino acid residues involved in its binding to target enzymes.
Cellular and Molecular Effects (excluding clinical outcomes)
At the cellular and molecular level, the primary effect of this compound is the inhibition of specific glycosidases. This can lead to a cascade of downstream effects, as the processing of glycans is crucial for a variety of cellular processes. For instance, the inhibition of α-mannosidases can interfere with the maturation of N-linked glycoproteins in the endoplasmic reticulum and Golgi apparatus. This can affect protein folding, quality control, and trafficking.
While specific cellular studies on this compound are limited in the public domain, the known functions of its target enzymes suggest potential areas of impact. For example, the modulation of glycosidase activity can influence cell-cell recognition, signaling pathways, and the host-pathogen interactions that are dependent on specific cell surface glycans. Further research is required to elucidate the precise cellular consequences of inhibiting glycosidases with this compound.
In Vitro Studies on Cellular Processes (e.g., Antiproliferation, Cell Cycle Modulation)
There are no available research articles, peer-reviewed papers, or database entries that detail in vitro studies conducted on "this compound." Consequently, no data exists on its potential antiproliferative effects on any cell lines or its capacity to induce cell cycle modulation. The scientific community has not published any findings on these specific cellular processes for this compound.
Investigation of Molecular Targets and Pathways
Similarly, the investigation into the molecular targets and signaling pathways that could be potentially modulated by "this compound" has not been reported in any accessible scientific literature. There are no studies identifying specific proteins, enzymes, or cellular pathways with which this compound might interact. Therefore, its mechanism of action at the molecular level remains uncharacterized.
Due to the absence of research data, it is not possible to provide detailed research findings or construct data tables related to the biological activity of "this compound" as requested. The compound has not been the subject of published studies focusing on its effects on cancer cells or any other biological systems in the context of the requested outline.
Biosynthetic Pathways and Enzymatic Methylation Research Relevant to Methyl 1 Epiacarviosin
Exploration of Biosynthetic Origins of Methylated Saccharides and Glycosides
The biosynthesis of complex natural products like methyl 1'-epiacarviosin is a multi-step process orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The origins of this compound are best understood by examining the well-documented biosynthesis of acarbose (B1664774), its structural relative, primarily produced by the actinobacterium Actinoplanes sp. SE50/110. neb.comneb.complos.orgneb.com
The core structure of acarbose, and by extension its analogues, is assembled from distinct building blocks derived from primary metabolism. The C7-cylictol moiety, a valienamine (B15573) unit, originates from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose (B1238255) 7-phosphate. neb.com This precursor undergoes a cyclization reaction catalyzed by the enzyme 2-epi-5-epi-valiolone (B1265091) synthase (EEVS). neb.com The second key component is an aminosugar, 4-amino-4,6-dideoxy-D-glucopyranose, which is also synthesized through a dedicated set of enzymatic reactions. neb.com
The assembly of these units into the final pseudo-oligosaccharide structure is carried out by glycosyltransferases. neb.com In the case of acarbose, the biosynthetic gene cluster, known as the acb cluster in Actinoplanes sp. SE50/110, contains all the necessary genes for the synthesis of precursors, their assembly, and subsequent modifications. neb.comneb.com Similar gene clusters, such as the gac cluster from Streptomyces glaucescens GLA.O, have been identified, indicating a conserved biosynthetic strategy for this class of compounds. neb.comneb.com
The formation of methylated saccharides and glycosides involves the action of methyltransferase enzymes, which utilize a methyl donor, typically S-adenosyl-L-methionine (SAM), to add a methyl group to a specific position on the saccharide scaffold. wikipedia.orgasm.org While the direct biosynthetic pathway for this compound is not as extensively characterized as that of acarbose, it is hypothesized to arise from a similar pathway, with a key methylation step modifying an acarbose-like intermediate. The synthesis of various methyl glycosides, including a methyl β-acarviosin, has been demonstrated, highlighting the potential for such modifications. nih.gov The presence of methyltransferase-encoding genes within the genomes of producing organisms, often in proximity to other secondary metabolite BGCs, supports the enzymatic basis for the methylation of these saccharides. researchgate.net
Enzymatic Methylation Processes and Methyltransferase Enzymes
Enzymatic methylation is a crucial and common modification in the biosynthesis of natural products, often altering the bioactivity and bioavailability of a molecule. wikipedia.orgcd-genomics.com This reaction is catalyzed by a large and diverse family of enzymes known as methyltransferases (MTs). In the context of saccharide biosynthesis, these enzymes exhibit high specificity, transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl, nitrogen, or carbon atom on the sugar ring. wikipedia.orgnih.gov
The vast majority of natural product methyltransferases belong to the Class I, Rossmann-fold superfamily. wikipedia.orgnih.gov Despite a conserved structural fold, these enzymes display remarkable diversity in their substrate specificity and regioselectivity. The positive charge on the sulfur atom of SAM facilitates a nucleophilic substitution (SN2) reaction, where an electron-rich atom of the substrate attacks the methyl group of SAM, leading to the formation of the methylated product and S-adenosyl-L-homocysteine (SAH). nih.gov
In the biosynthesis of acarbose-related compounds, methylation can occur at various stages. For instance, studies on Actinoplanes utahensis have shown that the addition of SAM can significantly enhance acarbose production, suggesting that a methylation step is involved in the pathway or its regulation. koreascience.kr The specific reaction leading to this compound would involve a methyltransferase that recognizes an acarviosin-type precursor and catalyzes the formation of a methyl glycoside.
The identification of the specific methyltransferase responsible for the formation of this compound requires a combination of genomic and biochemical approaches. The starting point is often the analysis of the producer organism's genome, such as Actinoplanes sp. SE50/110. nih.gov Bioinformatic tools can be used to mine the genome for sequences homologous to known methyltransferases. These candidate genes are often located within or adjacent to the biosynthetic gene cluster of the parent compound. For example, analysis of the genomic neighborhood of the acarbose biosynthesis cluster in the related species Actinoplanes regularis revealed the presence of a gene encoding a SAM-dependent methyltransferase. researchgate.net
Once a candidate gene is identified, its function is typically confirmed through gene inactivation experiments. Disrupting the gene in the producer strain should lead to the cessation of the methylated product's synthesis and potentially the accumulation of the unmethylated precursor. Conversely, heterologous expression of the candidate gene in a different, well-characterized host organism, followed by feeding the presumed substrate, can confirm the enzyme's specific activity.
The characterization of such enzymes involves expressing and purifying the protein to study its kinetics, substrate specificity, and optimal reaction conditions. For example, the characterization of methyltransferases involved in the biosynthesis of other complex natural products in actinomycetes, such as FK506 and rapamycin (B549165), has been successfully achieved using these methods. nih.govasm.org In the case of FK506, the gene fkbM was identified and confirmed to encode the O-methyltransferase responsible for the final methylation step by gene disruption and heterologous expression studies. asm.org These established techniques provide a clear roadmap for the future identification and characterization of the specific methyltransferase involved in this compound biosynthesis.
| Examples of Characterized Methyltransferases in Actinomycetes | |
| Enzyme | Function & Organism |
| FkbM | Catalyzes the C-31 O-methylation in FK506 and FK520 biosynthesis in Streptomyces sp. asm.org |
| RapQ | A putative methyltransferase in the rapamycin biosynthetic gene cluster of Actinoplanes sp. N902-109. nih.gov |
| SroLm3 | A DNA methyltransferase with a global regulatory role in Streptomyces roseosporus. asm.org |
The study of methylation, both in the context of DNA regulation of biosynthetic gene clusters and potentially in the analysis of the final products, has been revolutionized by novel enzymatic techniques. For decades, the gold standard for DNA methylation analysis was bisulfite sequencing. However, this chemical treatment is harsh, causing significant DNA degradation, fragmentation, and sequencing biases, particularly in genomes with high GC content like those of actinomycetes. wikipedia.orgneb-online.de
Enzymatic Methyl-seq (EM-seq) has emerged as a superior alternative. neb.comwikipedia.org This method uses a series of enzymatic reactions to differentiate between methylated and unmethylated cytosines, avoiding the DNA-damaging chemical conversion. wikipedia.org The process involves two key steps:
Protection: The enzyme TET2 (Tet Methylcytosine Dioxygenase 2) oxidizes 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC). These oxidized forms are then protected from subsequent deamination. wikipedia.orgnih.gov
Deamination: An APOBEC (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like) deaminase enzyme then converts any unprotected (i.e., unmethylated) cytosines to uracils. wikipedia.orgnih.gov
During sequencing, the uracils are read as thymines, while the protected methylated cytosines are read as cytosines. This allows for single-nucleotide resolution mapping of the methylome. nih.gov
The advantages of EM-seq over bisulfite sequencing are substantial. The gentle enzymatic treatment results in less DNA damage, leading to higher quality sequencing libraries with greater complexity, more uniform GC coverage, and larger insert sizes. neb.comneb-online.denih.gov This increased data quality means that more of the genome can be accurately assessed, which is critical when searching for regulatory elements of biosynthetic gene clusters. Furthermore, EM-seq is effective with very small amounts of input DNA, making it suitable for a wider range of experimental conditions. nih.gov These advanced techniques provide powerful tools for investigating the epigenetic regulation of natural product biosynthesis, including that of this compound.
| Comparison of DNA Methylation Analysis Techniques | |
| Technique | Advantages |
| Enzymatic Methyl-seq (EM-seq) | Minimizes DNA damage, resulting in higher library yield and complexity. neb.comneb-online.de Provides more uniform GC coverage, crucial for GC-rich genomes. nih.gov Requires lower DNA input amounts. nih.gov |
| Bisulfite Sequencing (WGBS) | Previously the "gold standard" and widely used. |
| Methylated DNA Immunoprecipitation (MeDIP-seq) | Enriches for methylated DNA fragments, reducing sequencing depth requirements. epicypher.com |
Theoretical and Computational Studies of Methyl 1 Epiacarviosin
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its stability, reactivity, and spectroscopic properties. nih.gov
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.netaps.org By optimizing the molecular geometry of Methyl 1'-epiacarviosin using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), key structural and electronic parameters can be accurately predicted. als-journal.comchimicatechnoacta.ru
The optimization process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. als-journal.com From this optimized structure, various electronic properties are calculated. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and reactivity. chimicatechnoacta.runih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped onto the electron density. als-journal.commdpi.com The MEP visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. mdpi.com
Table 1: Predicted Ground State Properties of a Representative Pseudo-oligosaccharide using DFT Note: This data is illustrative of calculations performed on similar compounds, as specific values for this compound are not publicly available.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Total Energy | -1426.94 a.u. mdpi.com | Overall stability of the molecule. |
| HOMO Energy | -6.2861 eV chimicatechnoacta.ru | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -2.1850 eV chimicatechnoacta.ru | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.1011 eV chimicatechnoacta.ru | Indicates chemical reactivity and stability; a larger gap implies higher stability. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the behavior of molecules in their electronic excited states. rsc.orgnih.gov It is used to predict optical properties, such as the ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov By calculating the transition energies from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). nih.gov These calculations help to understand the electronic transitions, such as n→π* or π→π*, that occur when the molecule absorbs light. nih.gov The results are often compared with experimental spectra to validate the computational model and confirm the molecular structure. nih.gov
Computational Spectroscopy (e.g., GIAO NMR, Theoretical IR) for Predictive Analysis
Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results and structural confirmation. mdpi.com
Theoretical IR Spectroscopy: By performing frequency calculations on the DFT-optimized geometry, the theoretical infrared (IR) spectrum can be generated. researchgate.net This calculated spectrum shows the vibrational modes of the molecule, such as stretching and bending of bonds (e.g., O-H, C-H, C-O). mdpi.com Comparing the computed frequencies with experimental FT-IR data helps to assign the observed spectral bands to specific molecular vibrations, confirming the presence of key functional groups. nih.govmdpi.com
GIAO NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govresearchgate.net These calculations provide theoretical chemical shifts that can be directly compared with experimental NMR spectra. nih.govmdpi.com A strong correlation between the calculated and experimental shifts provides powerful evidence for the proposed molecular structure and its conformation in solution. nih.gov
Table 2: Comparison of Experimental and Predicted Spectroscopic Data for a Model Compound Note: This data is illustrative, demonstrating the typical correlation achieved in computational spectroscopy studies.
| Spectroscopic Data | Experimental Value | Theoretical (Calculated) Value |
|---|---|---|
| FT-IR: O-H Stretch (cm⁻¹) | 3315 nih.gov | 3446 nih.gov |
| FT-IR: C=C Stretch (cm⁻¹) | 1617 nih.gov | 1634 nih.gov |
| ¹H NMR: Aromatic Protons (ppm) | 7.12 - 7.86 mdpi.com | 7.53 - 8.30 mdpi.com |
| ¹³C NMR: Carbonyl Carbon (ppm) | ~170 | ~172 |
| UV-Vis λmax (nm) | 239 als-journal.com | ~245 |
Molecular Dynamics Simulations for Conformational Landscape and Dynamics
While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the movement and conformational flexibility of a molecule over time. ebsco.comnih.gov MD simulations model the interactions between atoms using a force field and solve Newton's equations of motion, allowing the molecule's dynamic behavior to be observed in a simulated environment (e.g., in water). unimi.itnih.gov
For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and populated shapes the molecule adopts. mdpi.com This is crucial for understanding how it might fit into the active site of a biological target. Analysis of the MD trajectory can reveal key intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformations. mdpi.com Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the molecule and the flexibility of its different regions. mdpi.com
In Silico Bioactivity Profiling and Molecular Docking for Mechanistic Insights
Computational tools are invaluable for predicting the potential biological activity of a compound and understanding its mechanism of action at a molecular level. informaticsjournals.co.innih.govgsconlinepress.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein, such as an enzyme. nih.govsamipubco.com The process involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). gsconlinepress.com
Docking studies can reveal the specific interactions that anchor the ligand in the active site, such as:
Hydrogen Bonds: Key interactions between donor and acceptor groups on the ligand and protein. plos.org
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein. plos.org
Van der Waals Forces: General attractive or repulsive forces between atoms. researchgate.net
The predicted binding affinity provides a quantitative estimate of how strongly the ligand binds to the target. harvard.edunih.gov A lower binding energy typically suggests a more stable protein-ligand complex and potentially higher inhibitory activity. mdpi.com These in silico predictions help prioritize compounds for further experimental testing and provide a hypothesis for the molecular basis of their biological function. informaticsjournals.co.inmdpi.com
Predictive Models for Structure-Mechanism Relationships
The elucidation of structure-mechanism relationships through theoretical and computational studies has become an indispensable component of modern medicinal chemistry. For complex carbohydrates like this compound, a derivative of the well-known α-glucosidase inhibitor acarbose (B1664774), these predictive models offer profound insights into its inhibitory mechanism at a molecular level. While direct computational studies specifically targeting this compound are not extensively documented in public literature, a wealth of knowledge can be extrapolated from the numerous theoretical investigations performed on acarbose and its analogues. These studies provide a robust framework for understanding how structural modifications, such as the epimerization at the 1'-position in this compound, can influence its biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of these predictive efforts. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. jddtonline.infonih.gov For α-glucosidase inhibitors, these models are developed using a dataset of molecules with known inhibitory activities to predict the efficacy of new or untested compounds. nih.govnih.gov Various molecular descriptors, which quantify different aspects of a molecule's physicochemical properties, are used to build these models. These descriptors can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.
For instance, in studies of acarbose analogues and other α-glucosidase inhibitors, descriptors such as molecular weight, logP (lipophilicity), and polar surface area have been used to build predictive QSAR models. scilit.com More advanced models often incorporate quantum chemical descriptors, which provide a more detailed picture of the electronic properties of the molecule. These can include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and various atomic charges. rsc.orgmdpi.com
Molecular docking simulations are another powerful predictive tool that complements QSAR studies. researchgate.netresearchgate.netacs.org These computational techniques predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. researchgate.net For α-glucosidase inhibitors, docking studies have been instrumental in visualizing the interactions between the inhibitor and the amino acid residues in the active site of the enzyme. researchgate.netmdpi.com These studies have shown that the inhibitory potency of acarbose and its derivatives is highly dependent on the formation of a network of hydrogen bonds with key residues in the enzyme's active site. researchgate.netmdpi.com The valienamine (B15573) moiety, a core component of acarviosin (B126021), is thought to mimic the transition state of the enzyme-catalyzed hydrolysis of α-glucosides. nih.gov
Below are interactive data tables summarizing typical findings from QSAR and molecular docking studies on α-glucosidase inhibitors, which can serve as a reference for predicting the properties of this compound.
Table 1: Exemplary QSAR Model Parameters for α-Glucosidase Inhibitors
| Model Type | Statistical Metric | Value | Interpretation |
| Multiple Linear Regression (MLR) | R² | 0.840 | Indicates a good correlation between the descriptors and the biological activity for the training set. nih.gov |
| Q² | 0.731 | Demonstrates the predictive ability of the model on an external test set. nih.gov | |
| Support Vector Machine (SVM) | R² | 0.888 | Shows a high degree of correlation for a non-linear model. nih.gov |
| RMSE | 0.185 | Represents a low root mean square error, indicating good predictive accuracy. nih.gov |
Table 2: Representative Molecular Docking Results for Acarbose and Analogues with α-Glucosidase
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Significance of Interactions |
| Acarbose | -10.87 | ASP215, GLU277, ASP352 | Formation of multiple hydrogen bonds crucial for strong inhibition. mdpi.comnih.gov |
| Acarbose Analogue 1 | -9.5 | ASP215, ARG442 | Altered hydrogen bonding pattern due to structural modification. |
| Acarbose Analogue 2 | -8.2 | GLU277, HIS351 | Weaker binding affinity potentially due to steric hindrance or fewer hydrogen bonds. |
These predictive models, when applied to this compound, would provide valuable hypotheses regarding its inhibitory mechanism. For example, a QSAR model could predict its inhibitory activity based on its calculated molecular descriptors. Molecular docking simulations could then offer a visual and energetic rationale for this prediction by detailing its specific interactions within the α-glucosidase active site. The combination of these computational approaches provides a powerful strategy for understanding the subtle yet significant impact of stereochemistry on the biological function of carbohydrate-based enzyme inhibitors.
Challenges, Limitations, and Future Research Directions in Methyl 1 Epiacarviosin Studies
Overcoming Synthetic Challenges for Complex Analogues
The synthesis of complex oligosaccharides and their analogues, such as Methyl 1'-epiacarviosin, is a formidable task in organic chemistry. The primary challenges lie in the stereoselective formation of glycosidic bonds and the necessity for intricate protecting-group strategies to differentiate between multiple hydroxyl groups. The creation of analogues of acarbose (B1664774), the parent compound of this compound, is pursued to develop inhibitors with improved efficacy and reduced side effects. nih.gov However, these efforts are often hampered by low yields and the difficulty of achieving specific chemical linkages. beilstein-journals.org
To navigate these complexities, researchers are increasingly turning to chemo-enzymatic synthesis. This powerful approach combines the precision of enzymatic catalysts with the versatility of chemical methods. nih.govresearchgate.net Enzymes like glycosidases and glycosyltransferases offer unparalleled regio- and stereoselectivity, enabling the formation of specific glycosidic bonds under mild conditions without the need for extensive protection and deprotection steps. researchgate.nettandfonline.com For instance, endoglycosidases can be used in transglycosylation reactions to attach complex sugar chains to a core structure, a method that has been successfully applied to create various bioactive glycoconjugates. glycoforum.gr.jp Glycosynthases, engineered enzymes derived from glycosidases, are also employed to ligate activated sugar donors to acceptor oligosaccharides, providing a pathway to longer and more complex structures. nih.gov
Furthermore, emerging catalytic concepts are expanding the synthetic toolkit. Novel strategies, such as harnessing noncovalent interactions like halogen bonding for catalytic activation, are being explored to create diverse glycosidic linkages under mild conditions, opening up new avenues for generating previously inaccessible analogues. loh-researchgroup.com
Addressing Limitations in Structural Elucidation of Challenging Analytes
Determining the precise three-dimensional structure of complex carbohydrates and their analogues is critical for understanding their function and interaction with biological targets. However, the structural complexity and the presence of numerous stereoisomers make their elucidation a significant challenge. For acarbose analogues, which are pseudo-oligosaccharides, this complexity is further magnified. nih.gov
A combination of advanced analytical techniques is essential to overcome these limitations. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is fundamental for determining the connectivity and stereochemistry of these molecules. nih.govnih.govresearchgate.net Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), provides crucial information on molecular mass and sequence. nih.govnih.govnih.gov The coupling of High-Performance Liquid Chromatography (HPLC) with MS is particularly powerful for separating and analyzing complex mixtures, including closely related isomers that are otherwise difficult to distinguish. nih.gov
For definitive structural confirmation and to understand inhibitor-enzyme interactions at an atomic level, X-ray crystallography is indispensable. rcsb.org Obtaining high-resolution crystal structures of α-glucosidase in complex with inhibitors like valiolamine (B116395) (a component of voglibose) provides invaluable insights into the specific binding modes and interactions within the enzyme's active site. rcsb.orgresearchgate.net These structural blueprints are essential for the rational design of new, more potent, and selective inhibitors.
Advancements in High-Throughput Screening and Mechanistic Profiling
The discovery of novel and more effective α-glucosidase inhibitors from natural sources or synthetic libraries requires efficient screening methods. Traditional enzyme assays are often being replaced by high-throughput screening (HTS) techniques that allow for the rapid evaluation of thousands of compounds. uea.ac.uk These methods include rapid colorimetric assays and more sophisticated approaches like affinity selection-mass spectrometry, which can directly identify active compounds from complex mixtures such as plant extracts. magtechjournal.comnih.gov High-resolution inhibition profiling, which combines HPLC with bioassays, enables the direct correlation of individual chemical compounds with their inhibitory activity. nih.govtandfonline.com
Beyond identifying active compounds, understanding their mechanism of action is crucial. Mechanistic profiling involves a combination of biochemical and computational approaches. Enzyme kinetics studies, using analyses like the Lineweaver-Burk plot, are used to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). tandfonline.comresearchgate.net
In parallel, computational tools have become central to mechanistic studies. Molecular docking simulations predict the binding poses of inhibitors within the enzyme's active site, revealing key interactions with amino acid residues. japsonline.comnih.govdergipark.org.tr Molecular dynamics (MD) simulations further investigate the stability of the enzyme-inhibitor complex over time, providing deeper insights into the binding interactions. nih.gov These in silico approaches not only help to explain the observed biological activity but also guide the design of new analogues with improved properties. nih.gov
Emerging Methodologies and Interdisciplinary Approaches
The future of research into compounds like this compound lies in the integration of emerging technologies and interdisciplinary collaboration. The field of glycoscience is rapidly evolving, bridging chemistry, biology, and medicine to tackle complex biological problems. nih.govresearchgate.net
Several key areas represent the forefront of this research:
Glycoengineering and Glycan-Defined Therapeutics : Advances in engineering the glycosylation pathways of host cells or using in vitro chemo-enzymatic methods are making it possible to produce glycoproteins with defined, homogeneous glycan structures. nih.govfrontiersin.orgnih.gov This level of control is crucial for studying structure-function relationships and developing next-generation therapeutics.
Carbohydrate Bioengineering : This interdisciplinary field combines protein engineering, chemo-enzymatic synthesis, and genomics to understand and manipulate carbohydrate-active enzymes and their substrates. google.com It offers powerful tools for creating novel inhibitors and biocatalysts.
Multivalent Systems : A rapidly emerging concept is the "multivalent effect," where attaching multiple copies of a carbohydrate ligand to a scaffold can dramatically increase its binding affinity and inhibitory potency against target enzymes like glycosidases. researchgate.net This strategy holds exciting potential for developing highly potent inhibitors.
Advanced Synthesis and Catalysis : The continuous development of novel synthetic methods, including automated solid-phase synthesis and new catalytic systems, promises to accelerate the creation of diverse carbohydrate-based molecules for biological screening. loh-researchgroup.comludger.com
By embracing these interdisciplinary and technologically advanced approaches, the scientific community can overcome existing challenges and unlock the full potential of complex carbohydrate inhibitors like this compound for therapeutic applications.
Q & A
Q. How to ensure reproducibility of this compound research across laboratories?
- Methodological Answer :
- Documentation : Share detailed synthetic protocols (e.g., reaction time, stirring speed) in supplementary materials.
- Reference standards : Use certified compounds (e.g., USP standards) for calibration.
- Open data : Deposit raw spectra and assay data in repositories like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
